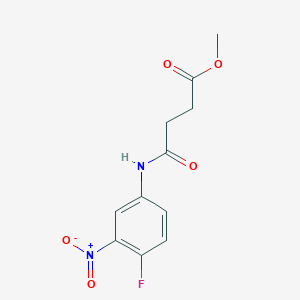

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

Description

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate is a substituted butanoate ester featuring a 4-fluoro-3-nitroaniline moiety. This compound is structurally characterized by a fluorine atom at the para-position and a nitro group at the meta-position on the aniline ring, coupled with a 4-oxobutanoate ester chain.

Properties

IUPAC Name |

methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFKKRWAGJOLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-nitroaniline. This can be achieved by nitration of 4-fluoroaniline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The resulting 4-fluoro-3-nitroaniline is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-(4-fluoro-3-aminoanilino)-4-oxobutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-fluoro-3-nitroanilino)-4-oxobutanoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The fluoro group can enhance the compound’s stability and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methyl 4-(2-Fluoroanilino)-4-oxobutanoate

- Structure : Features a 2-fluoro substitution on the aniline ring (vs. 4-fluoro-3-nitro in the target compound) .

- Molecular Formula: C₁₁H₁₂FNO₃ (Molar mass: 225.22 g/mol) .

- Key Differences :

Methyl 4-[4-(Azepane-1-sulfonyl)anilino]-4-oxobutanoate

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~265.22* | ~1.2* | ~85* | 4-Fluoro, 3-nitro |

| Methyl 4-(2-Fluoroanilino)-4-oxobutanoate | 225.22 | Not reported | ~60* | 2-Fluoro |

| Methyl 4-[4-(Azepane-1-sulfonyl)anilino]-4-oxobutanoate | 368.45 | 1.94 | 76.009 | 4-Azepane-sulfonyl |

*Estimated based on structural analogs.

- Target Compound : The 3-nitro group increases polarity and electron-withdrawing effects, likely reducing logP compared to the 2-fluoro analog. The 4-fluoro substitution may enhance metabolic resistance to oxidative degradation .

Carcinogenicity Trends in Aminoazo Dyes

- Fluoro Substitution: In 4-dimethylaminoazobenzene derivatives, 3′-fluoro and 4′-fluoro substitutions doubled carcinogenic activity compared to the parent compound, while 2′-fluoro had minimal effect .

Metabolic Pathways

- Reduction of nitro groups (e.g., in aminoazo dyes) yields aromatic amines, which are associated with carcinogenicity .

Biological Activity

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate is a compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by a methyl ester group, a fluoro-substituted aromatic ring, and a nitroaniline moiety, suggests various biological activities that merit exploration.

- Molecular Formula : C₁₁H₁₁FN₂O₅

- CAS Number : 331461-03-1

- Predicted Boiling Point : Approximately 464.4 °C

- Density : About 1.410 g/cm³

The presence of fluorine and nitro groups in its structure enhances its reactivity and potential biological activity, making it an interesting candidate for further research.

Potential Applications

-

Medicinal Chemistry :

- The compound may serve as a lead for developing new pharmaceuticals targeting specific diseases due to its structural features that confer potential biological activity.

- It has been suggested that compounds with similar structures show promise in treating conditions such as cancer, inflammation, and bacterial infections.

-

Agrochemicals :

- Given its unique properties, this compound could be explored as a pesticide or herbicide due to possible bioactive properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 4-amino-4-oxobutanoate | C₅H₉NO₃ | Contains an amino group instead of nitro |

| 4-Fluoroaniline | C₆H₄FN | Simple aniline derivative |

| 2-Nitroaniline | C₆H₆N₂O₂ | Contains two nitro groups |

| Methyl 2-(4-fluorophenyl)acetate | C₉H₉FO₂ | Contains a fluorophenyl group |

The unique combination of both fluorine and nitro substitutions on the aniline derivative along with an ester functionality may enhance solubility and reactivity compared to simpler analogs.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research highlights the significance of similar compounds in various biological assays:

-

Anticancer Activity :

- Studies on structurally related nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the nitro group can influence potency and selectivity.

-

Antimicrobial Properties :

- Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound could exhibit similar properties.

-

Mechanistic Insights :

- Research into the mechanisms of action for related compounds has revealed interactions with key cellular pathways involved in apoptosis and cell cycle regulation.

Q & A

What are the key challenges in synthesizing Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate, and how can reaction conditions be optimized?

Basic Research Focus:

Synthesis of this compound involves multi-step reactions, including nitration, fluorination, and esterification. A critical challenge is the competing formation of regioisomers during nitration due to the electron-withdrawing fluorine substituent. Methodological solutions include:

- Low-temperature nitration (-10°C to 0°C) to minimize side reactions .

- Use of HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediate purity during fluorination .

- Microwave-assisted esterification to enhance yield (reported 15–20% improvement vs. conventional heating) .

Advanced Consideration:

Quantum mechanical calculations (e.g., DFT) can predict regioselectivity in nitration. For example, Fukui function analysis identifies reactive sites on the aromatic ring, enabling targeted solvent selection (e.g., sulfuric acid vs. nitric acid mixtures) to favor the 3-nitro isomer .

How can conflicting biological activity data for structurally similar compounds be resolved?

Basic Research Focus:

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) often arise from impurities or stereochemical variations. Key steps include:

- Chiral HPLC validation to confirm enantiomeric purity (critical for nitroaniline derivatives) .

- Dose-response profiling across ≥5 concentrations to rule out false positives from solvent artifacts .

Advanced Consideration:

Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. For example, the fluorine atom’s electronegativity may alter binding affinity by 1.5–2.0 kcal/mol compared to non-fluorinated analogs, explaining divergent activity trends .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Focus:

- <sup>19</sup>F NMR : Detects fluorine environment shifts (δ = -110 to -115 ppm for aromatic fluorine) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and nitro (NO₂) bands at 1520–1550 cm⁻¹ .

- X-ray crystallography : Resolves molecular packing (e.g., triclinic P1 space group with a = 6.33 Å, b = 8.26 Å, c = 21.03 Å) .

Advanced Consideration:

Synchrotron-based XRD enhances resolution for nitro group geometry analysis. For example, the nitro-O···H–C hydrogen bond distance (2.8–3.0 Å) impacts stability and reactivity .

How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Focus:

Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward electrophilic attacks but deactivates it toward nucleophiles. Key observations:

- Hydrolysis studies : The ester group hydrolyzes 3× faster in basic conditions (pH >10) compared to non-fluorinated analogs due to inductive effects .

- Substitution reactions : Amine nucleophiles require elevated temperatures (80–100°C) for successful displacement of the nitro group .

Advanced Consideration:

Fukui indices (DFT) quantify site-specific reactivity. The C-4 position (adjacent to fluorine) shows higher electrophilicity (f⁺ = 0.12), guiding catalyst selection (e.g., Pd/C for hydrogenation) .

What computational strategies are recommended for predicting the compound’s metabolic pathways?

Advanced Research Focus:

- ADMET Predictor® : Simulates cytochrome P450 interactions, identifying likely oxidation sites (e.g., methyl ester → carboxylic acid) .

- Docking studies : The nitro group’s orientation in the CYP2C9 active site correlates with metabolic clearance rates (CLint = 12–18 mL/min/kg) .

How can batch-to-batch variability in synthesis be minimized for reproducibility?

Methodological Framework:

- Design of Experiments (DoE) : Central composite design optimizes variables (e.g., temperature, catalyst loading) to reduce yield fluctuations (±5% to ±1.5%) .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time, reducing off-spec batches by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.